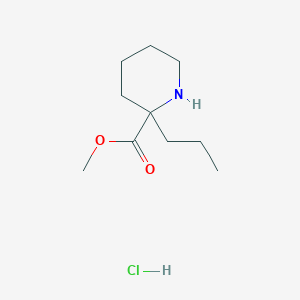
(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine
Overview
Description
“(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine” is a chemical compound with the molecular formula C14H13ClFN. It is a hydrochloride salt and is typically stored at room temperature . The compound is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine” is 1S/C14H13ClFN.ClH/c1-9-8-10 (6-7-13 (9)16)14 (17)11-4-2-3-5-12 (11)15;/h2-8,14H,17H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine” is a powder that is stored at room temperature . Its molecular weight is 286.18 .Scientific Research Applications
Pharmaceutical Research
(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine: has potential applications in pharmaceutical research due to its structural similarity to compounds that exhibit biological activity. It could serve as a precursor in the synthesis of molecules with therapeutic properties, such as antimalarial, antibacterial, and antifungal agents .
Material Science
In material science, this compound may be used in the development of new materials with specific fluorescence properties. Its halogenated structure could be beneficial in creating materials for optoelectronic devices .
Analytical Chemistry
This compound can be utilized as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods, ensuring accurate measurement of related compounds in various samples .
Environmental Impact Studies
The environmental impact of (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine could be studied in terms of its biodegradability, toxicity, and potential accumulation in ecosystems. This is crucial for assessing the safety of its use and disposal .
Biochemistry Research
Biochemists might explore the interaction of (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine with biological macromolecules, which could lead to insights into enzyme inhibition or receptor binding mechanisms .
Pharmacology
In pharmacology, this compound’s effects on various biological pathways could be investigated. It might serve as a lead compound in drug discovery, particularly in the search for drugs with novel mechanisms of action .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .
properties
IUPAC Name |
(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8,14H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOTUTKCNYLGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)
![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)



![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)


